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Compound of Interest

Compound Name: tert-Butyl N,N-diallylcarbamate

Cat. No.: B115845

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-
Butyl N,N-diallylcarbamate (CAS Number: 151259-38-0). Included are predicted Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a
clear, tabular format for ease of reference. Detailed experimental protocols for acquiring such
spectra are also provided, along with a workflow diagram for the spectroscopic analysis of
chemical compounds.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for tert-Butyl N,N-
diallylcarbamate. This data is based on the analysis of its chemical structure and comparison
with analogous compounds.

Table 1: Predicted *H NMR Data (500 MHz, CDCIs)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~5.80 m 2H -CH=CH:z
~5.15 m 4H -CH=CH.
~3.85 d 4H N-CHz-
1.47 s OH -C(CHs)3

Table 2: Predicted 13C NMR Data (125 MHz, CDCls)

Chemical Shift (6, ppm) Assignment
~155.0 C=0
~134.5 -CH=CH:
~116.5 -CH=CH:z
~79.5 -C(CHs)3
~48.0 N-CHz2-
~28.5 -C(CHs)s
Table 3: Predicted IR Absorption Data (ATR)
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Wavenumber (cm~?) Intensity Assignment

~3080 Medium =C-H stretch

~2975, ~2930 Strong C-H stretch (alkyl)

~1695 Strong C=0 stretch (carbamate)
~1645 Medium C=C stretch

~1450, ~1365 Medium C-H bend (alkyl)

~1150 Strong C-O stretch

~990, ~920 Strong =C-H bend (out-of-plane)

Table 4: Predicted Mass Spectrometry Data (Electron lonization - EI)

m/z Relative Intensity Assignment

197 Moderate [M]* (Molecular lon)
141 High [M - CaHs]*

100 High [M - OC(CHs3)s]*

57 Very High [C(CHs)3]*

41 High [CsHs]* (Allyl cation)

Experimental Protocols

The following are detailed methodologies for the key analytical techniques cited.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H and 3C NMR Spectroscopy

o Sample Preparation: Weigh approximately 5-10 mg of tert-Butyl N,N-diallylcarbamate

and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) containing
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0.03% v/v tetramethylsilane (TMS) as an internal standard. The sample is then transferred
to a5 mm NMR tube.

o Instrumentation: Spectra are acquired on a 500 MHz NMR spectrometer equipped with a
broadband probe.

o H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters
include a 30° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2
seconds. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

o 13C NMR Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is used. Key
parameters include a 30° pulse angle, an acquisition time of 1-2 seconds, and a relaxation
delay of 2 seconds. Several thousand scans are typically required to obtain a spectrum
with an adequate signal-to-noise ratio due to the low natural abundance of the 13C isotope.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed,
phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS
signal at 0.00 ppm for *H NMR and the residual solvent signal of CDCIs at 77.16 ppm for
13C NMR.

2.2 Infrared (IR) Spectroscopy
o Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

o Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a
diamond ATR accessory is used.

o Background Spectrum: A background spectrum of the clean, empty ATR crystal is
recorded to account for atmospheric and instrumental interferences.

o Sample Application: A small drop of neat liquid tert-Butyl N,N-diallylcarbamate is placed
directly onto the center of the ATR crystal.

o Spectrum Acquisition: The sample spectrum is collected. Typically, 16 to 32 scans are co-
added at a resolution of 4 cm~1 over a range of 4000 to 400 cm~1.
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o Data Processing: The final absorbance or transmittance spectrum is generated by
automatically ratioing the sample spectrum against the background spectrum. The ATR
crystal is cleaned with an appropriate solvent (e.g., isopropanol) and dried after the
measurement.

2.3 Mass Spectrometry (MS)
o Electron lonization (El) Mass Spectrometry

o Sample Introduction: A dilute solution of tert-Butyl N,N-diallylcarbamate in a volatile
organic solvent (e.g., methanol or dichloromethane) is introduced into the mass
spectrometer, often via a direct insertion probe or through a gas chromatography (GC)
inlet.

o lonization: The sample molecules in the gas phase are bombarded with a high-energy
electron beam (typically 70 eV). This causes the ejection of an electron, forming a
molecular ion ([M]*), which can then undergo fragmentation.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: An electron multiplier or similar detector records the abundance of each ion.

o Data Presentation: The data is presented as a mass spectrum, which is a plot of relative
ion abundance versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound such as tert-Butyl N,N-diallylcarbamate.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical
compound.

¢ To cite this document: BenchChem. [Spectroscopic and Analytical Profile of tert-Butyl N,N-
diallylcarbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b115845#spectroscopic-data-for-tert-butyl-n-n-
diallylcarbamate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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